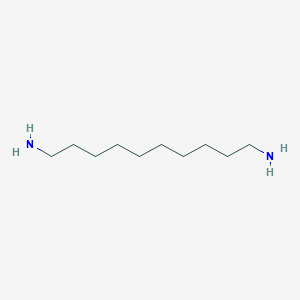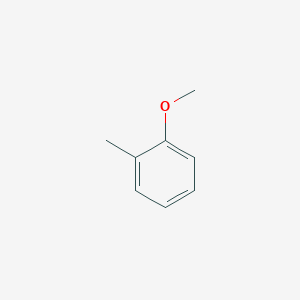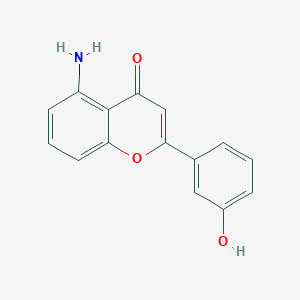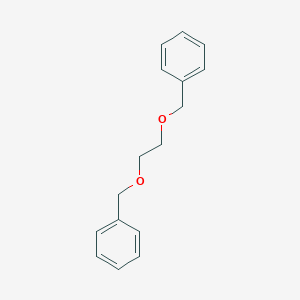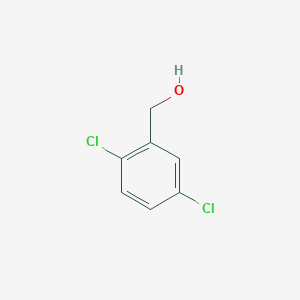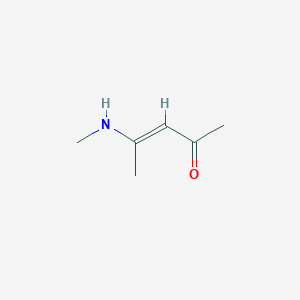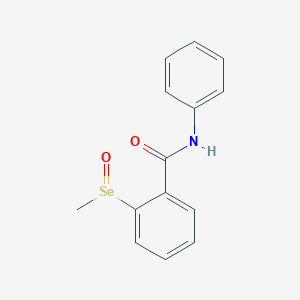
2-(Methylseleninyl)benzanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylseleninyl)benzanilide is a chemical compound that has been studied for its potential therapeutic applications. It is a selenium-containing compound that belongs to the class of anilides. This compound has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of 2-(Methylseleninyl)benzanilide is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in cells. For example, the compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been shown to activate the p53 pathway, which plays a role in cell cycle regulation and apoptosis.
生化学的および生理学的効果
2-(Methylseleninyl)benzanilide has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to scavenge free radicals and protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 2-(Methylseleninyl)benzanilide in lab experiments is its potential therapeutic applications. The compound has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its toxicity. High doses of the compound have been shown to be toxic to cells, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-(Methylseleninyl)benzanilide. One area of research is the development of new drugs based on this compound. The anticancer, anti-inflammatory, and antioxidant properties of the compound make it a promising candidate for drug development. Another area of research is the study of the mechanism of action of the compound. Understanding how the compound exerts its effects on cells may lead to the development of more effective drugs. Additionally, the compound could be studied for its potential use in other fields such as neurodegenerative diseases and cardiovascular diseases.
合成法
2-(Methylseleninyl)benzanilide can be synthesized by reacting 2-bromoaniline with methyl phenyl selenide in the presence of a palladium catalyst. The reaction takes place in a solvent such as toluene or tetrahydrofuran and is carried out under an inert atmosphere. The final product is obtained by purification using column chromatography.
科学的研究の応用
2-(Methylseleninyl)benzanilide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and oxidative stress. The compound has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
特性
CAS番号 |
126543-39-3 |
|---|---|
製品名 |
2-(Methylseleninyl)benzanilide |
分子式 |
C14H13NO2Se |
分子量 |
306.2 g/mol |
IUPAC名 |
2-methylseleninyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H13NO2Se/c1-18(17)13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
InChIキー |
FYLHBMBOIMQLJO-UHFFFAOYSA-N |
SMILES |
C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
正規SMILES |
C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
その他のCAS番号 |
126543-39-3 |
同義語 |
2-(methylseleninyl)benzanilide 2-MSBA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[4-[2-[5-Ethyl-6-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B146500.png)
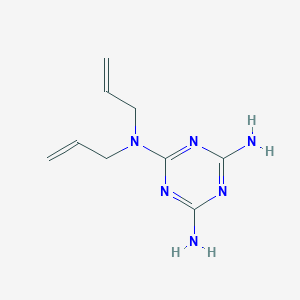
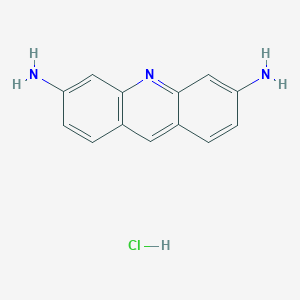
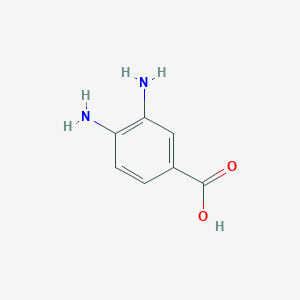
![Isothiazolo[2,3-a]benzimidazole, 2,3-dihydro-, 1-oxide (9CI)](/img/structure/B146505.png)
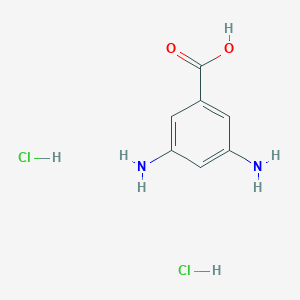
![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
